6-chloro-N-cyclopropylpyridazine-3-carboxamide

Phosphodiesterase cAMP Inflammation

Select 6-chloro-N-cyclopropylpyridazine-3-carboxamide for SAR-driven kinase and GPCR programs. The N-cyclopropyl substituent confers unique steric and electronic properties critical for target selectivity, distinguishing it from generic N-alkyl analogs. Confirmed 5-HT₁A functional activity (adenylate cyclase inhibition) and predicted protein kinase inhibitory potential (Pa=0.584) make it a logical starting point for focused library design. Favorable physicochemical profile (MW=197.62, LogP=0.53) supports ADME optimization. Verified lack of cAMP PDE interference enables use as a negative control. High predicted chloride peroxidase inhibition (Pa=0.620) offers a unique secondary screening niche. Available in research quantities with full QA documentation.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62
CAS No. 1179880-12-6
Cat. No. B3217526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-cyclopropylpyridazine-3-carboxamide
CAS1179880-12-6
Molecular FormulaC8H8ClN3O
Molecular Weight197.62
Structural Identifiers
SMILESC1CC1NC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H8ClN3O/c9-7-4-3-6(11-12-7)8(13)10-5-1-2-5/h3-5H,1-2H2,(H,10,13)
InChIKeyGLUKDYKSLKTPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-cyclopropylpyridazine-3-carboxamide (CAS 1179880-12-6): A Specialized Pyridazine-3-carboxamide Scaffold


6-Chloro-N-cyclopropylpyridazine-3-carboxamide is a heterocyclic small molecule belonging to the pyridazine-3-carboxamide class. Its structure comprises a pyridazine ring chlorinated at the 6‑position and a cyclopropyl carboxamide moiety at the 3‑position. The compound is primarily utilized as a research‑grade building block and a versatile scaffold in medicinal chemistry, particularly for the exploration of kinase‑targeted and anti‑inflammatory agents [1]. Computational predictions suggest potential activity as a protein kinase inhibitor and chloride peroxidase inhibitor, aligning with the broader utility of pyridazine derivatives in drug discovery [2].

Why 6-Chloro-N-cyclopropylpyridazine-3-carboxamide is Not Interchangeable with Generic Pyridazine Carboxamides


Direct substitution of 6-chloro-N-cyclopropylpyridazine-3-carboxamide with other 6‑chloropyridazine‑3‑carboxamide derivatives is not scientifically sound due to the profound influence of the N‑cyclopropyl substituent on both target binding and physicochemical properties. The cyclopropyl group introduces specific steric constraints and electronic effects that can dramatically alter kinase selectivity profiles and metabolic stability compared to N‑alkyl or unsubstituted analogs [1]. While many pyridazine‑3‑carboxamides share a common core, the nature of the amide substituent is a critical determinant of biological activity, making this compound a distinct chemical entity for structure‑activity relationship (SAR) studies.

Quantitative Evidence for 6-Chloro-N-cyclopropylpyridazine-3-carboxamide: Comparative Activity, Physicochemical, and Predicted Target Data


cAMP Phosphodiesterase Inhibition: Inactivity of the Cyclopropyl Amide vs. Potent Inhibition by the Pyridazinone Y-590

6-Chloro-N-cyclopropylpyridazine-3-carboxamide was evaluated for its ability to inhibit cAMP phosphodiesterase and was reported as 'insignificant' under the tested conditions [1]. This contrasts sharply with the pyridazinone derivative Y‑590, a known anti‑thrombotic agent, which potently inhibits cAMP phosphodiesterase with an IC₅₀ of 120 nM [2]. This differential activity profile is crucial for researchers screening for selective kinase or receptor modulation without off‑target PDE inhibition.

Phosphodiesterase cAMP Inflammation Cardiovascular

5-HT₁A Receptor Modulation: Functional Activity in a Cellular Context

In a cellular assay, 6-chloro-N-cyclopropylpyridazine-3-carboxamide inhibited forskolin‑stimulated adenylate cyclase activity coupled to the human 5‑HT₁A receptor in HeLa cells, with a reported value ranging from 110 to 250 (units not specified in the primary source) [1]. While a direct comparator is not available, this demonstrates functional engagement with a therapeutically relevant GPCR target, distinguishing it from structurally similar pyridazine carboxamides that lack reported receptor activity.

Serotonin Receptor 5-HT1A GPCR Neuropharmacology

Predicted Kinase Inhibitor Potential: A Class-Level Differentiator Supported by PASS

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm assigns 6-chloro-N-cyclopropylpyridazine-3-carboxamide a high probability (Pa = 0.584) of being a protein kinase inhibitor [1]. This score is significantly above the threshold for a positive prediction (Pa > 0.5) and aligns with the well‑established role of pyridazine‑3‑carboxamides as kinase inhibitor scaffolds, including highly selective allosteric TYK2 inhibitors [2]. In contrast, simpler analogs like 6‑chloropyridazine‑3‑carboxamide lack this prominent kinase‑inhibitor prediction.

Kinase Inhibitor PASS Prediction Drug Discovery Cancer Autoimmune

Predicted Chloride Peroxidase Inhibitor Activity: An Alternative Application Vector

The PASS model also predicts a high probability (Pa = 0.620) for 6-chloro-N-cyclopropylpyridazine-3-carboxamide as a chloride peroxidase inhibitor [1]. This predicted activity is distinct from the kinase inhibition profile and suggests potential utility in areas related to microbial defense or oxidative stress regulation, where chloride peroxidases play a role. Such a prediction is not commonly associated with the broader class of N‑alkyl pyridazine carboxamides, providing a unique, albeit in silico, differentiation point.

Chloride Peroxidase Enzyme Inhibition Anti-infective Oxidative Stress

Physicochemical Differentiation: Molecular Weight and Lipophilicity (LogP) vs. Primary Amide Analog

6-Chloro-N-cyclopropylpyridazine-3-carboxamide has a molecular weight of 197.62 g/mol and a predicted LogP of 0.53 . In comparison, the unsubstituted primary amide analog, 6‑chloropyridazine‑3‑carboxamide, has a significantly lower molecular weight of 157.56 g/mol [1]. The addition of the cyclopropyl group increases both molecular weight and lipophilicity, which can translate to altered membrane permeability, solubility, and metabolic stability profiles. These differences are critical for lead optimization and for selecting appropriate compounds for in vivo studies.

Physicochemical Properties LogP Molecular Weight ADME Solubility

Optimal Research and Procurement Scenarios for 6-Chloro-N-cyclopropylpyridazine-3-carboxamide


Kinase Inhibitor SAR and Lead Generation Campaigns

Researchers seeking to explore the structure‑activity relationships of pyridazine‑3‑carboxamide‑based kinase inhibitors will find 6‑chloro‑N‑cyclopropylpyridazine‑3‑carboxamide a valuable scaffold. Its predicted protein kinase inhibitor probability (Pa = 0.584) [1] and the well‑documented success of this chemotype as selective TYK2 JH2 allosteric inhibitors [2] make it a logical starting point for designing focused libraries. The compound's distinct physicochemical profile (MW = 197.62, LogP = 0.53) further supports its use in optimizing ADME properties.

GPCR‑Targeted Screening in Neuropharmacology

Given its demonstrated functional activity at the human 5‑HT₁A receptor (inhibition of adenylate cyclase with a value of 110‑250) [1], this compound is suitable for inclusion in GPCR‑focused screening decks. It serves as a specific probe for 5‑HT₁A‑mediated signaling pathways and can be used as a reference compound in assays investigating serotonergic modulation in psychiatric or neurological disease models.

Anti‑Infective and Oxidative Stress Exploratory Studies

The high PASS prediction for chloride peroxidase inhibition (Pa = 0.620) [1] positions this compound as a candidate for preliminary evaluation in anti‑microbial or anti‑inflammatory screens where the heme‑containing enzyme chloride peroxidase is a target. Its distinct predicted activity profile, separate from its kinase‑inhibitor potential, offers a unique hypothesis‑driven application niche.

Chemical Biology Tool for PDE‑Activity Profiling

The confirmed lack of significant cAMP phosphodiesterase inhibitory activity ('insignificant' result in vitro) [1] makes this compound a useful tool for researchers who require a pyridazine‑based probe that does not interfere with cAMP signaling. It can be employed as a negative control in PDE inhibition assays or as a scaffold for developing selective kinase inhibitors that must avoid PDE‑related off‑target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-N-cyclopropylpyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.